molecular formula C7H7BrIN3 B13698371 1-(2-Bromo-4-iodophenyl)guanidine

1-(2-Bromo-4-iodophenyl)guanidine

Cat. No.: B13698371
M. Wt: 339.96 g/mol
InChI Key: AUAARHXEHGJWAO-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-iodophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, in particular, features a bromine and iodine atom attached to a phenyl ring, which is further connected to a guanidine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-iodophenyl)guanidine typically involves the reaction of 2-bromo-4-iodoaniline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and cyanamides. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the guanidine group .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is efficient and can yield high amounts of the desired product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-iodophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Organolithium or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(2-Bromo-4-iodophenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-iodophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also inhibit certain enzymes or receptors, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-chlorophenyl)guanidine
  • 1-(2-Bromo-4-fluorophenyl)guanidine
  • 1-(2-Iodo-4-chlorophenyl)guanidine

Comparison: 1-(2-Bromo-4-iodophenyl)guanidine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H7BrIN3

Molecular Weight

339.96 g/mol

IUPAC Name

2-(2-bromo-4-iodophenyl)guanidine

InChI

InChI=1S/C7H7BrIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

AUAARHXEHGJWAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Br)N=C(N)N

Origin of Product

United States

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